molecular formula C16H28O B13750987 Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde CAS No. 53779-39-8

Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde

Cat. No.: B13750987
CAS No.: 53779-39-8
M. Wt: 236.39 g/mol
InChI Key: MJUCEVOCSCWXCJ-UHFFFAOYSA-N
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Description

Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde is a bicyclic sesquiterpenoid derivative featuring a decahydronaphthalene (decalin) core substituted with four methyl groups and an acetaldehyde (-CH₂CHO) moiety at position 1. This compound is structurally related to terpenoids such as abienol and sclareol derivatives, which are widely studied for their roles in fragrance chemistry and biological activity .

The aldehyde group confers distinct reactivity compared to alcohols or diols, including susceptibility to oxidation and participation in condensation reactions. These characteristics may render it valuable in synthetic chemistry for producing aroma compounds or pharmaceutical intermediates.

Properties

CAS No.

53779-39-8

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)acetaldehyde

InChI

InChI=1S/C16H28O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11-14H,5-10H2,1-4H3

InChI Key

MJUCEVOCSCWXCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(CCCC2(C1CC=O)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde typically involves the hydrogenation of a precursor compound, such as tetramethylnaphthalene, under high pressure and temperature conditions. The reaction is catalyzed by a metal catalyst, such as palladium or platinum, to achieve the desired hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the hydrophobic naphthalene ring system may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Table 1: Molecular Characteristics of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde and Analogs

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents
This compound C₁₅H₂₄O 220.35 Aldehyde (-CH₂CHO) Methyl groups at 2,5,5,8a positions
(Z)-Abienol C₂₀H₃₄O 290.48 Alcohol (-OH), conjugated diene 3-methyl-2,4-pentadienyl at C1
Sclareol Glycol C₁₆H₃₀O₂ 254.41 Diol (-OH, -CH₂CH₂OH) Ethanol and hydroxyl at C1 and C2
(+)-cis-Abienol C₂₀H₃₄O 290.48 Alcohol (-OH), conjugated diene Stereochemically distinct diene chain

Key Observations :

  • Molecular Complexity: (Z)-Abienol and (+)-cis-Abienol are diterpenes (C20), whereas the target compound and Sclareol Glycol are smaller (C15–C16).
  • Functional Groups : The aldehyde group in the target compound is electron-deficient compared to the hydroxyl groups in analogs, influencing solubility and reactivity.

Physical Properties and Solubility

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
This compound Not reported Not reported ~0.95 (estimated) Likely polar solvents (e.g., ethanol, acetone)
(Z)-Abienol Not reported Not reported Not reported Low polarity solvents (e.g., hexane)
Sclareol Glycol 131–132 315 0.970 Chloroform, ethyl acetate (slight)
(+)-cis-Abienol Not reported Not reported Not reported Similar to (Z)-Abienol

Key Observations :

  • Melting/Boiling Points : Sclareol Glycol’s diol structure increases intermolecular hydrogen bonding, resulting in higher melting (131–132°C) and boiling points (315°C) .
  • Solubility: Aldehydes generally exhibit moderate polarity, suggesting the target compound may dissolve in alcohols or ketones, unlike the less polar (Z)-Abienol.

Key Observations :

  • Aldehyde Utility : The target compound’s aldehyde group could enable Schiff base formation, useful in synthesizing nitrogen-containing bioactive molecules.
  • Fragrance Chemistry: (Z)-Abienol and Sclareol Glycol are established in perfumery, while the target compound’s aldehyde may contribute green, citrus-like notes.

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